Sodium taurohyodeoxycholate

Descripción general

Descripción

El ácido taurohyodesoxicólico (sodio) es una forma conjugada de taurina del ácido biliar secundario hyodesoxicólico. Este compuesto es conocido por sus propiedades antiinflamatorias y se utiliza en diversas aplicaciones de investigación científica. Es un derivado de ácido biliar que juega un papel significativo en el metabolismo de las grasas y el colesterol en el cuerpo .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del ácido taurohyodesoxicólico (sodio) implica la conjugación del ácido hyodesoxicólico con taurina. Este proceso generalmente requiere la activación del grupo carboxilo del ácido hyodesoxicólico, seguido de su reacción con taurina en presencia de un agente de acoplamiento como diciclohexilcarbodiimida (DCC) o N,N'-diisopropilcarbodiimida (DIC). La reacción generalmente se lleva a cabo en un solvente orgánico como dimetilformamida (DMF) bajo condiciones de temperatura controlada .

Métodos de producción industrial: En entornos industriales, la producción de ácido taurohyodesoxicólico (sodio) se puede lograr mediante cromatografía de contracorriente de alta velocidad (HSCCC) acoplada a detección de dispersión de luz evaporativa. Este método permite la separación y purificación eficiente de los ácidos cólicos tauroconjugados a partir de fuentes naturales como Pulvis Fellis Suis (bilis de vesícula biliar de cerdo) .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido taurohyodesoxicólico (sodio) experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción puede conducir a la formación de derivados oxidados del compuesto.

Reducción: Las reacciones de reducción pueden convertir el ácido taurohyodesoxicólico en sus formas reducidas.

Sustitución: Las reacciones de sustitución pueden ocurrir en el grupo ácido sulfónico o los grupos hidroxilo del compuesto

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).

Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH₄) o hidruro de aluminio y litio (LiAlH₄).

Sustitución: Se pueden usar reactivos como haluros de alquilo o cloruros de acilo para reacciones de sustitución

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de ácidos biliares oxidados, mientras que la reducción puede producir formas reducidas del compuesto .

Aplicaciones Científicas De Investigación

Drug Delivery and Absorption Enhancement

Oral Drug Delivery:

Sodium taurohyodeoxycholate has been shown to enhance the intestinal absorption of hydrophilic drugs. Research indicates that when used in formulations with salmon calcitonin, this compound significantly improves permeability across intestinal epithelial cells. This effect is attributed to its ability to form ion-pair complexes with cationic drugs, thus facilitating their transport through biological membranes .

In comparative studies, this compound exhibited superior absorption enhancement compared to other bile salts, such as sodium glycocholate and sodium deoxycholate. For instance, one study noted that this compound had a higher Merit index value when used with salmon calcitonin, indicating its efficacy as an absorption enhancer .

Topical Applications:

The compound also forms stable gels that can be utilized as drug carriers for topical applications. Its biocompatibility and ability to enhance skin permeability make it suitable for delivering therapeutic agents through the skin .

Choleretic Effects

This compound has demonstrated significant choleretic properties, meaning it promotes bile flow. In animal studies, it was found to induce greater biliary lecithin secretion than other bile salts, suggesting potential applications in treating conditions associated with impaired bile secretion . The specific mechanism involves enhancing the secretion of biliary lipids without significantly altering cholesterol and protein levels in bile .

Neuroprotective Potential

Recent studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases. Bile acids like THDCA have been implicated in modulating neuroinflammation and protecting neuronal cells from damage. For example, research has indicated that THDCA can influence signaling pathways related to inflammation and cell survival in neuronal contexts .

Metabolism Studies

This compound is also used in metabolic studies to understand bile acid dynamics within the liver. Research involving metabolomics has shown that THDCA influences various metabolic pathways, which can be critical for understanding liver function and disease states such as cholestasis .

Pharmacological Investigations

The pharmacological profile of this compound includes its use in studying drug interactions and effects on cytochrome P450 enzymes involved in drug metabolism. Its role as a modulator of hepatic drug clearance offers insights into potential therapeutic applications and safety profiles of various drugs .

Data Summary

Case Studies

-

Enhancement of Insulin Absorption:

A study demonstrated that this compound significantly improved insulin absorption through the gastrointestinal tract compared to other enhancers, highlighting its potential for diabetes management . -

Choleretic Effects in Bile Duct-Ligated Rats:

In a controlled experiment with bile duct-ligated rats, this compound was shown to induce hypercholeresis more effectively than other bile salts, suggesting its utility in treating cholestatic liver diseases . -

Neuroprotection in Animal Models:

Experimental models of Alzheimer’s disease showed that treatment with this compound reduced neuroinflammation markers and improved cognitive function, indicating its potential therapeutic role in neurodegenerative disorders .

Mecanismo De Acción

El ácido taurohyodesoxicólico (sodio) ejerce sus efectos a través de varios objetivos y vías moleculares. Interactúa con los receptores y transportadores de ácidos biliares, modulando el metabolismo y el transporte de los ácidos biliares. El compuesto también influye en las vías inflamatorias al reducir la actividad de enzimas como la mieloperoxidasa y citoquinas como TNF-α e IL-6. Estas acciones contribuyen a sus efectos antiinflamatorios y hepatoprotectores .

Compuestos similares:

- Ácido taurodesoxicólico

- Ácido tauroquenodesoxicólico

- Ácido tauroursodeoxizólico

Comparación: El ácido taurohyodesoxicólico (sodio) es único debido a su conjugación específica con la taurina y sus distintas propiedades antiinflamatorias. Si bien compuestos similares como el ácido taurodesoxicólico y el ácido tauroquenodesoxicólico comparten estructuras moleculares y funciones similares, se ha demostrado que el ácido taurohyodesoxicólico (sodio) tiene efectos específicos en el metabolismo de los ácidos biliares y las vías inflamatorias que lo distinguen .

Comparación Con Compuestos Similares

- Taurodeoxycholic acid

- Taurochenodeoxycholic acid

- Tauroursodeoxycholic acid

Comparison: Taurohyodeoxycholic acid (sodium) is unique due to its specific conjugation with taurine and its distinct anti-inflammatory properties. While similar compounds like taurodeoxycholic acid and taurochenodeoxycholic acid share similar molecular structures and functions, taurohyodeoxycholic acid (sodium) has been shown to have specific effects on bile acid metabolism and inflammatory pathways that set it apart .

Actividad Biológica

Sodium taurohyodeoxycholate (THDCA) is a bile acid derivative known for its hydrophilic properties and significant biological activities. This article explores its biological functions, mechanisms of action, and implications in various physiological processes.

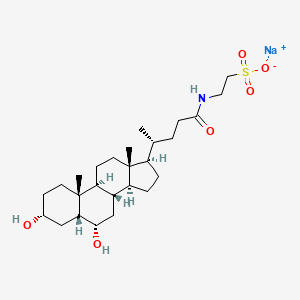

This compound is a taurine-conjugated bile acid derived from hyodeoxycholic acid. Its chemical structure includes two hydroxyl groups at the 3α and 6α positions, contributing to its amphipathic nature, which allows it to interact with lipids and proteins effectively. The molecular formula is , with a molecular weight of approximately 514.68 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C26H44NNaO6S |

| Molecular Weight | 514.68 g/mol |

| Structure | 5β-cholanic acid-3a,6a-diol N-(2-sulphoethyl)-amide, sodium salt |

Biliary Secretion and Cholesterol Metabolism

Research indicates that THDCA plays a crucial role in biliary secretion and lipid metabolism. In studies involving bile fistula rats, THDCA demonstrated a dose-dependent increase in bile flow and biliary lipid output, particularly lecithin. The secretion rate maximum (SRmax) for THDCA was found to be significantly higher than that of other bile salts like tauroursodeoxycholic acid (TUDCA) and taurocholic acid, suggesting its enhanced efficacy in promoting biliary lipid secretion .

Regulation of Ion Channels

THDCA has been shown to regulate the epithelial sodium channel (ENaC) in various tissues. It binds directly to the β and γ subunits of ENaC, modulating its activity and influencing sodium absorption in the distal nephron and colon. This regulatory mechanism is crucial for maintaining fluid balance and electrolyte homeostasis .

Biological Activities

1. Choleretic Effects:

- THDCA stimulates bile formation and enhances the secretion of biliary lipids, particularly phospholipids. This property makes it a candidate for therapeutic applications in conditions related to bile salt deficiency or cholestasis.

2. Anti-inflammatory Properties:

- Studies suggest that THDCA limits myeloperoxidase activity and reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6. This effect has potential implications for treating inflammatory bowel diseases .

3. Lipid Solubilization:

- As a surfactant, THDCA can solubilize insoluble lipids, aiding in their digestion and absorption. This property is particularly relevant in the context of dietary fat metabolism .

Case Studies

- Cholesterol Gallstone Dissolution:

- Ulcerative Colitis Model:

Propiedades

IUPAC Name |

sodium;2-[[(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO6S.Na/c1-16(4-7-24(30)27-12-13-34(31,32)33)19-5-6-20-18-15-23(29)22-14-17(28)8-10-26(22,3)21(18)9-11-25(19,20)2;/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16-,17-,18+,19-,20+,21+,22+,23+,25-,26-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNQXUJQHLHHTRC-WMWRQJSFSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44NNaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38411-85-7 | |

| Record name | Sodium taurohyodeoxycholate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038411857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SODIUM TAUROHYODEOXYCHOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N9535CHEK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How effective was sodium taurohyodeoxycholate in preventing cholesterol gallstone formation compared to the other bile acids tested in the study?

A1: The study demonstrated that this compound effectively inhibited cholesterol gallstone formation in the hamster model []. While the cholesterol saturation index of bile remained above 1.00 in this group, indicating a predisposition to gallstone formation, the compound significantly reduced the incidence of gallstones. This effect was comparable to that of sodium 3α,7β-dihydroxy-5β-cholane-24-sulfonate and sodium 3α,6α-dihydroxy-5β-cholane-24-sulfonate, which also showed significant prevention of gallstone formation []. Interestingly, this compound led to the most pronounced reduction in liver and serum cholesterol levels among all the bile acids tested, suggesting a potential mechanism for its preventative effect [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.